molecular formula C17H20N4O2 B3015897 2-[[1-[(2-Methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile CAS No. 2415573-51-0

2-[[1-[(2-Methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile

Cat. No.: B3015897
CAS No.: 2415573-51-0
M. Wt: 312.373
InChI Key: LEBQBAWTWSGWCT-UHFFFAOYSA-N
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Description

2-[[1-[(2-Methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile is a complex organic compound that features a combination of heterocyclic structures, including oxazole, piperidine, and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[1-[(2-Methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile typically involves multiple steps, starting with the preparation of the oxazole ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The piperidine ring is then introduced via nucleophilic substitution reactions, often using piperidine derivatives. The final step involves the coupling of the oxazole-piperidine intermediate with a pyridine-4-carbonitrile moiety, which can be facilitated by various coupling agents and catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[[1-[(2-Methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxazole N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine and pyridine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Oxazole N-oxides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-[[1-[(2-Methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[[1-[(2-Methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-[[1-[(2-Methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl]methoxy]pyridine-3-carbonitrile: Similar structure but with a different position of the nitrile group.

    2-[[1-[(2-Methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl]methoxy]pyridine-4-carboxamide: Similar structure but with a carboxamide group instead of a nitrile group.

Uniqueness

The uniqueness of 2-[[1-[(2-Methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[[1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-13-20-16(12-22-13)10-21-6-3-14(4-7-21)11-23-17-8-15(9-18)2-5-19-17/h2,5,8,12,14H,3-4,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEBQBAWTWSGWCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)CN2CCC(CC2)COC3=NC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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